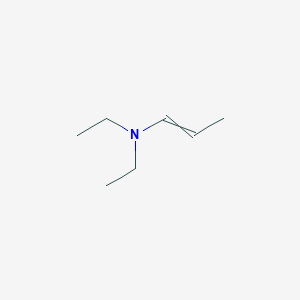

N,N-Diethylprop-1-en-1-amine

Description

N,N-Diethylprop-1-en-1-amine (C₇H₁₅N, molecular weight: 113.204) is an unsaturated tertiary amine characterized by a propene backbone with a terminal double bond (prop-1-en-1-yl group) and two ethyl substituents on the nitrogen atom. This compound is also known as N,N-diethylallylamine (IUPAC name: N,N-diethylprop-2-en-1-amine), though the positional isomerism of the double bond (prop-1-en vs. prop-2-en) distinguishes it from other allylamine derivatives . The compound’s reactivity is influenced by the electron-rich nitrogen center and the conjugated π-system of the double bond, making it valuable in organic synthesis, particularly in catalytic reactions and polymer chemistry .

Properties

CAS No. |

13044-39-8 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.20 g/mol |

IUPAC Name |

N,N-diethylprop-1-en-1-amine |

InChI |

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4,7H,5-6H2,1-3H3 |

InChI Key |

JVDZAWWUMLHNGT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C=CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylprop-1-yn-1-amine

- Molecular Formula : C₅H₉N

- Molecular Weight : 83.134

- Key Features: Contains a terminal alkyne (prop-1-yn-1-yl group) and two methyl groups on the nitrogen. The sp-hybridized carbon in the alkyne group imparts distinct reactivity, such as participation in click chemistry or Sonogashira coupling, compared to the double bond in N,N-diethylprop-1-en-1-amine .

- Applications : Used in synthesizing heterocycles and as a ligand in transition-metal catalysis .

N,N-Diethyl-3,3-diphenylpropan-1-amine

- Molecular Formula : C₁₉H₂₅N

- Molecular Weight : 267.414

- Key Features : A saturated tertiary amine with bulky diphenyl groups at the 3-position. The absence of unsaturation reduces reactivity toward electrophiles but enhances steric hindrance, affecting catalytic selectivity .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its stability and steric profile .

N,N-Dimethylpropan-1-amine

- Molecular Formula : C₅H₁₃N

- Molecular Weight : 87.163

- The lack of conjugation results in lower polarity and higher basicity (pKa ~10.6) compared to unsaturated analogs .

- Applications : Solvent in organic reactions and precursor for quaternary ammonium salts .

N,N-Diethyl-1,3-propanediamine

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 130.24

- Key Features: Contains two amine groups (primary and tertiary). The bifunctional nature allows for chelation with metal ions, distinguishing it from monoamine derivatives like this compound .

- Applications : Ligand in coordination chemistry and crosslinking agent in polymer synthesis .

Structural and Reactivity Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.